molecular formula C15H11ClF3N3O4S B3033469 3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 1025578-57-7

3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B3033469
CAS RN: 1025578-57-7
M. Wt: 421.8 g/mol
InChI Key: WWTDXSDZIUTDHH-JYRVWZFOSA-N
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Description

The compound “3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine” is a complex organic molecule. It contains several functional groups including an amine, a nitro group, a sulfonyl group, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring could potentially influence the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the nitro group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could enhance the compound’s lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Computational Chemistry

Theoretical studies can explore the electronic structure, molecular dynamics, and reactivity of this compound. Computational chemistry can provide insights into its stability, charge distribution, and potential reaction pathways.

For more details, you can refer to the compound’s information here . Additionally, it is also known as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine and 3-chloro-N,N-diMethyl-5-(trifluoroMethyl)pyridin-2-aMine .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used as a pharmaceutical or agrochemical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the pharmaceutical and agrochemical industries . It’s expected that many novel applications of such compounds will be discovered in the future .

properties

IUPAC Name

3-chloro-N-[(Z)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O4S/c1-9-2-4-11(5-3-9)27(25,26)13(22(23)24)8-21-14-12(16)6-10(7-20-14)15(17,18)19/h2-8H,1H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDXSDZIUTDHH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=C(C=C(C=N2)C(F)(F)F)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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